4-Dodecyl-O-cresol
Overview
Description
4-Dodecyl-O-cresol, also known as 4-Lauryl-o-cresol, is a chemical compound with the molecular formula C19H32O . It is a solid at 20 degrees Celsius and has a molecular weight of 276.46 . It is white or colorless to light yellow in appearance .
Molecular Structure Analysis
The 4-Dodecyl-O-cresol molecule contains a total of 52 bonds. There are 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Dodecyl-O-cresol is a solid at 20 degrees Celsius . It has a molecular weight of 276.46 and is soluble in methanol .Scientific Research Applications
Membrane Contactors for Removal of Contaminants
Witek-Krowiak et al. (2009) explored the use of membrane contactors for the simultaneous removal of p-cresol and Cr(III) ions from water. They utilized a membrane contactor enhanced by micellar solubilization with sodium dodecyl sulfate ions, demonstrating its effectiveness in purifying contaminated water (Witek-Krowiak et al., 2009).
Biodegradation Pathway Discovery
Du et al. (2016) identified a novel biodegradation pathway for 4-cresol in Corynebacterium glutamicum, involving unique enzymes and phosphorylated intermediates. This study enhances understanding of 4-cresol metabolism and its environmental impact (Du et al., 2016).
Soil Flushing of Cresol Contaminants
Gitipour et al. (2014) investigated the effectiveness of soil flushing for removing cresols from contaminated soil using surfactants like sodium dodecyl sulfate. Their findings are significant for environmental remediation strategies (Gitipour et al., 2014).
Surfactant Interactions with Organic Compounds
Ali et al. (2017) studied the interactions between various surfactants, including sodium dodecyl sulfate, and cresol red dye. This research provides insights into the behavior of surfactants in different chemical environments (Ali et al., 2017).
Polymer/Surfactant Complexes for Cresol Separation
이상웅 et al. (1990) focused on the separation of o-cresol using polymer/surfactant complexes. This research contributes to the development of more efficient methods for the separation of specific organic compounds in various applications (이상웅 et al., 1990).
Nanocomposite Adsorbents for Metal Detection
Awual et al. (2015) used 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol in the preparation of a nano-composite adsorbent for detecting and recovering cerium (III) ions in aqueous solutions. This novel approach highlights the potential of using specific organic ligands in environmental monitoring and recovery processes (Awual et al., 2015).
Enhanced Catalytic Activity in Artificial Oxygen Evolving Center
Kinoshita et al. (1998) investigated the impact of amino acid residue model compounds, including p-cresol, on the catalytic activity of an artificial oxygen evolving center. This study provides valuable insights into the role of organic compounds in enhancing the efficiency of catalytic reactions (Kinoshita et al., 1998).
Gas Chromatographic-Mass Spectrometric Analysis in Clinical Research
De Loor et al. (2005) utilized p-cresol in their study to measure its conjugated metabolites in uremic and normal serum. This research is crucial in understanding the metabolic processes in renal failure, highlighting the role of specific compounds in clinical diagnostics (De Loor et al., 2005).
properties
IUPAC Name |
4-dodecyl-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342118 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecyl-O-cresol | |
CAS RN |
29665-59-6 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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